molecular formula C27H24N2O5S2 B2555511 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 959525-62-3

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2555511
CAS No.: 959525-62-3
M. Wt: 520.62
InChI Key: JFSRGKOVLUMVEG-UHFFFAOYSA-N
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Description

This compound is a thiophene-2,4-diamine derivative with a benzodioxole carbonyl group at position 5, a 2,5-dimethylphenyl substituent at the N2 position, and a 4-methylbenzenesulfonyl group at position 2.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-15-5-9-19(10-6-15)36(31,32)26-23(28)25(24(30)18-8-11-21-22(13-18)34-14-33-21)35-27(26)29-20-12-16(2)4-7-17(20)3/h4-13,29H,14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRGKOVLUMVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzodioxole moiety: This step may involve coupling reactions using reagents like palladium catalysts.

    Attachment of the dimethylphenyl and methylbenzenesulfonyl groups: These steps may involve substitution reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.

    Purification processes: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, leading to alcohols or thiols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analog is 5-(2H-1,3-Benzodioxole-5-Carbonyl)-N2-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine (BA98455, CAS 1115338-00-5) . Key differences include:

  • N2 Substituent : 2,5-Dimethylphenyl (target) vs. 2-fluorophenyl (BA98455).
  • Sulfonyl Group : 4-Methylbenzenesulfonyl (target) vs. 4-methoxybenzenesulfonyl (BA98455).

These modifications influence electronic properties (e.g., electron-withdrawing fluorine vs. electron-donating methyl groups) and steric bulk, which may affect binding affinity and solubility.

Physicochemical Properties

Property Target Compound BA98455
Molecular Formula C27H23N3O6S2 (inferred) C25H19FN2O6S2
Molecular Weight ~557.6 g/mol (calculated) 526.5566 g/mol
Substituent Effects Increased hydrophobicity (methyl groups) Enhanced polarity (methoxy, fluorine)
Solubility (Predicted) Lower (due to methyl groups) Moderate (fluorine/methoxy)

The target compound’s additional methyl groups likely reduce aqueous solubility compared to BA98455 but improve membrane permeability, a critical factor for oral bioavailability.

Pharmacological Implications

  • Receptor Binding : The 2,5-dimethylphenyl group may enhance hydrophobic interactions with enzyme pockets, while the 4-methylbenzenesulfonyl group could stabilize binding via van der Waals forces. In contrast, BA98455’s 2-fluorophenyl group may engage in dipole interactions, and its methoxy group could participate in hydrogen bonding .

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of a thiophene ring and various functional groups, including benzodioxole and sulfonamide moieties. The molecular formula can be represented as:

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 402.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is vital in neurotransmission processes. Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
  • Anticancer Properties : Research has suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins.

Research Findings

A variety of studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

  • Antimicrobial Studies : A study published in 2023 demonstrated that derivatives similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger .
  • Enzyme Inhibition Studies : Inhibitory assays revealed that the compound effectively inhibited AChE with an IC50 value indicating moderate potency. Comparisons with standard inhibitors suggest that modifications to the thiophene ring can enhance or diminish this activity .

Case Studies

  • Case Study on Anticancer Activity : A clinical trial investigated the effects of a related compound on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting that further development could lead to viable treatment options for specific cancer types.
  • Case Study on Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited a broad spectrum of antimicrobial activity. Notably, it showed more effectiveness against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeObserved EffectReference
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalCandida albicansMIC 1.6 - 25 μg/ml
AChE InhibitionAcetylcholinesteraseIC50 moderate potency
AnticancerVarious solid tumors30% partial responseClinical Trial

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